![molecular formula C8H3BrF3N B1279550 3-Bromo-5-(trifluoromethyl)benzonitrile CAS No. 691877-03-9](/img/structure/B1279550.png)
3-Bromo-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Bromo-5-(trifluoromethyl)benzonitrile (3-Br-5-TMBN) is a synthetic organic compound widely used in scientific research. It is a white crystalline solid with a molecular weight of 213.02 g/mol and a melting point of 76-77°C. This compound has become an important reagent in organic synthesis, especially in the field of medicinal chemistry. It is used in a variety of scientific applications, including synthesis, catalysis, and drug discovery.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(trifluoromethyl)benzonitrile is a valuable compound in organic synthesis. It serves as a building block for the construction of more complex molecules. Its bromine atom is a good leaving group, which makes it a versatile intermediate for various coupling reactions, such as Suzuki and Heck reactions. The trifluoromethyl group adds both electron-withdrawing properties and steric bulk, influencing the reactivity and stability of the molecule .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of drug candidates. Its structural motif is found in various therapeutic agents, particularly those that target the central nervous system. The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making 3-Bromo-5-(trifluoromethyl)benzonitrile a key precursor in the design of new drugs .
Material Science
The application of 3-Bromo-5-(trifluoromethyl)benzonitrile in material science includes the development of novel polymers and coatings. The presence of the bromine atom allows for further functionalization, leading to materials with unique properties such as increased resistance to degradation or improved thermal stability .
Agricultural Chemistry
In the field of agricultural chemistry, compounds like 3-Bromo-5-(trifluoromethyl)benzonitrile are used to synthesize pesticides and herbicides. The trifluoromethyl group is particularly significant in this context, as it can greatly affect the biological activity of these compounds, potentially leading to more effective and selective agrochemicals .
Analytical Chemistry
This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its distinct chemical structure can help in the identification and quantification of similar compounds in complex mixtures .
Environmental Research
3-Bromo-5-(trifluoromethyl)benzonitrile can be studied for its environmental impact, particularly in terms of its persistence and breakdown products. Research in this area can provide valuable information on how such compounds behave in the environment and the potential risks they pose to ecosystems .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFVJLGAVFCPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469144 | |
Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
691877-03-9 | |
Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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